2-Amino-2-methylpentan-3-one

Physicochemical profiling Drug-likeness filters Chromatographic method development

2-Amino-2-methylpentan-3-one is a low-molecular-weight (115.17 g/mol) acyclic α-amino ketone. Unlike the more heavily researched β-amino ketone subclass employed in analgesic synthesis, this compound positions the primary amine directly on the α-carbon bearing the geminal dimethyl group, yielding a distinct hydrogen-bond donor/acceptor profile (1 HBD, 2 HBA) and a calculated logP of 0.1 that distinguishes it from N-alkylated and positional-isomer analogs.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 500168-09-2
Cat. No. B12974630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-methylpentan-3-one
CAS500168-09-2
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCCC(=O)C(C)(C)N
InChIInChI=1S/C6H13NO/c1-4-5(8)6(2,3)7/h4,7H2,1-3H3
InChIKeyOVUGUXAGSGDBNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-methylpentan-3-one (CAS 500168-09-2): Structural and Physicochemical Baseline for Procurement Evaluation


2-Amino-2-methylpentan-3-one is a low-molecular-weight (115.17 g/mol) acyclic α-amino ketone [1]. Unlike the more heavily researched β-amino ketone subclass employed in analgesic synthesis, this compound positions the primary amine directly on the α-carbon bearing the geminal dimethyl group, yielding a distinct hydrogen-bond donor/acceptor profile (1 HBD, 2 HBA) and a calculated logP of 0.1 that distinguishes it from N-alkylated and positional-isomer analogs [2]. Its free-base form carries CAS 500168-09-2, while the hydrochloride salt (CAS 101210-97-3) is also commercially available for applications requiring enhanced aqueous solubility .

Free base CAS 500168-09-2 for organic-phase synthesis and fragment elaboration
HCl salt CAS 101210-97-3 for aqueous biological assay preparation
Scaffold α-amino ketone with H-bond donor/acceptor supports reductive amination and heterocycle formation

Why 2-Amino-2-methylpentan-3-one Cannot Be Interchanged with Common α-Amino Ketone or β-Amino Ketone Analogs


Generic substitution within the amino ketone class is unsupported because the position of the primary amine relative to the carbonyl governs both the compound's ground-state electronic distribution and its protonation state under physiological or reaction conditions [1]. The free base of 2-amino-2-methylpentan-3-one (logP 0.1) is markedly more polar than its N,N-dimethyl analog 1-(dimethylamino)-2-methylpentan-3-one (CAS 51690-03-0; C₈H₁₇NO, MW 143.23), which lacks hydrogen-bond donor capacity entirely . Substituting the carboxylic acid congener 2-amino-2-methylpentanoic acid would introduce a second ionizable group and fundamentally alter both solubility and metal-chelation behavior. Even the positional isomer 4-amino-4-methylpentan-2-one relocates the amino-ketone spacing, changing the molecule's conformational flexibility and nucleophilic reactivity. These structural distinctions require procurement based on the specific CAS registry number rather than class-level interchange .

N,N-dimethyl analog (CAS 51690-03-0)
Zero H-bond donor capacity may shift solubility, chromatographic retention, and reactivity compared to the primary amine target
Carboxylic acid congener (2-amino-2-methylpentanoic acid)
Additional ionizable group may alter metal-chelation behavior and aqueous solubility profile
Positional isomer 4-amino-4-methylpentan-2-one
Different amine–ketone spacing may change chelation geometry and nucleophilic addition trajectory

Quantitative Differentiation Evidence for 2-Amino-2-methylpentan-3-one (CAS 500168-09-2) Versus Structurally Proximal Analogs


Hydrogen-Bond Donor Capacity: Free Base 2-Amino-2-methylpentan-3-one vs. N,N-Dimethyl Analog

2-Amino-2-methylpentan-3-one possesses one hydrogen-bond donor (the primary amine –NH₂), whereas its N,N-dimethyl analog 1-(dimethylamino)-2-methylpentan-3-one (CAS 51690-03-0) has zero HBD. This single HBD difference is critical for chromatographic retention on polar stationary phases and for compliance with Lipinski's Rule of Five in early drug discovery screening [1].

H-Bond Donor Count
Class-level
Target 1 HBD · Comparator 0 HBD
Supports reversed-phase HPLC method differentiation
ΔlogP ~1.7 may affect passive permeability screening
Physicochemical profiling Drug-likeness filters Chromatographic method development

Molecular Weight and Topological Polar Surface Area Differentiation from β-Amino Ketone Analgesic Intermediates

At 115.17 g/mol with a topological polar surface area (TPSA) of 43.1 Ų, 2-amino-2-methylpentan-3-one is substantially smaller and more polar than the β-amino ketone intermediate 1-(dimethylamino)-2-methylpentan-3-one (MW 143.23 g/mol, TPSA 20.3 Ų). This lower MW and higher TPSA place the free base within fragment-likeness guidelines (MW < 300; TPSA < 60 Ų), whereas the dimethyl analog begins to exceed optimal fragment metrics [1].

MW & TPSA
Reported
MW 115.17 · TPSA 43.1 Ų
Aligns with fragment-likeness criteria (MW
Comparator MW 143.23, TPSA 20.3 Ų
Rotatable Bonds
Class-level
Target 2 rotatable bonds · ketone at C3
May influence chelation geometry in heterocycle synthesis
Positional isomer places ketone at C2, altering backbone symmetry
Salt Form Availability
Head-to-head
Free base + HCl salt (CAS 101210-97-3)
Free base for organic reactions; HCl salt for aqueous assays
Comparator available only as free base liquid
Fragment-based drug discovery Lead-likeness criteria Synthetic intermediate sourcing

Rotatable Bond Count and Conformational Flexibility Versus the Positional Isomer 4-Amino-4-methylpentan-2-one

2-Amino-2-methylpentan-3-one features two rotatable bonds (C1–C2 and C4–C5 ethyl group), whereas the positional isomer 4-amino-4-methylpentan-2-one shifts the ketone to C2, introducing asymmetry in the carbon backbone and altering the number of freely rotatable bonds. This structural difference affects the compound's conformational ensemble and its behavior in stereoselective transformations where the relative orientation of the amino and carbonyl groups is critical [1].

Rotatable Bonds
Class-level
Target 2 rotatable bonds · ketone at C3
May influence chelation geometry in heterocycle synthesis
Positional isomer places ketone at C2, altering backbone symmetry
Conformational analysis NMR characterization Synthetic intermediate design

Salt Form Availability: Free Base vs. Hydrochloride Salt as a Procurement Differentiator

2-Amino-2-methylpentan-3-one is commercially procurable both as the free base (CAS 500168-09-2; MW 115.17) and as the hydrochloride salt (CAS 101210-97-3; MW 151.63). The hydrochloride salt increases molecular weight by 36.46 g/mol (HCl) and introduces an ionic character that substantially enhances aqueous solubility relative to the free base (logP 0.1). By contrast, the N,N-dimethyl analog 1-(dimethylamino)-2-methylpentan-3-one is primarily available only as the free base liquid, limiting formulation flexibility for aqueous assay systems .

Salt Form Availability
Head-to-head
Free base + HCl salt (CAS 101210-97-3)
Free base for organic reactions; HCl salt for aqueous assays
Comparator available only as free base liquid
Salt selection Aqueous solubility Formulation pre-screening

Evidence-Backed Application Scenarios for 2-Amino-2-methylpentan-3-one (CAS 500168-09-2)


Fragment-Based Drug Discovery Library Design

With MW 115.17 g/mol, TPSA 43.1 Ų, and 1 HBD/2 HBA, 2-amino-2-methylpentan-3-one satisfies fragment-likeness criteria (MW < 300, TPSA < 60 Ų) and offers a balanced polarity profile suitable for fragment screening libraries. Its α-amino ketone motif provides a synthetic handle for further elaboration via reductive amination, Schiff base formation, or heterocycle annulation—capabilities not equivalently available from the N,N-dimethyl analog, which lacks the primary amine nucleophile [1].

Chiral Building Block for Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives

The geminal dimethyl substitution at the α-carbon creates a quaternary center adjacent to the ketone, making 2-amino-2-methylpentan-3-one a precursor to sterically hindered α,α-disubstituted amino acid analogs (via ketone oxidation to the carboxylic acid). This contrasts with the positional isomer 4-amino-4-methylpentan-2-one, where the amino and carbonyl groups are separated by a 3-carbon spacer, altering ring-closure geometries for spirocyclic or heterocyclic product formation [2].

Aqueous-Phase Biological Assay Development Using the Hydrochloride Salt

For laboratories requiring aqueous solubility without adding organic co-solvents, the hydrochloride salt (CAS 101210-97-3; MW 151.63) provides a pre-formed, readily dissolvable form of the compound. This eliminates the need to prepare and characterize the salt in-house, a logistical advantage over analogs such as 1-(dimethylamino)-2-methylpentan-3-one, which is typically supplied only as a free-base liquid requiring solubilization optimization .

Application
Selection Property
Validation Focus
Fragment-based library design
MW and TPSA within fragment-likeness guidelines; α-amino ketone synthetic handle
Purity and identity (HPLC/NMR); H-bond donor/acceptor confirmation
Chiral building block for hindered amino acids
Geminal dimethyl group for quaternary center construction
Enantiomeric purity after derivatization; ketone oxidation efficiency
Aqueous biological assay development
Hydrochloride salt for enhanced aqueous solubility
Salt stoichiometry; residual free base content; solubility in assay buffer
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